Salbutamol - 35763-26-9

Salbutamol

Catalog Number: EVT-7906789
CAS Number: 35763-26-9
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Albuterol is a member of the class of phenylethanolamines that is 4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol having a tert-butyl group attached to the nirogen atom. It acts as a beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent, a beta-adrenergic agonist, an environmental contaminant and a xenobiotic. It is a member of phenylethanolamines, a secondary amino compound and a member of phenols.
Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma.
Albuterol is a beta2-Adrenergic Agonist. The mechanism of action of albuterol is as an Adrenergic beta2-Agonist.
Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction.
A short-acting beta-2 adrenergic agonist that is primarily used as a bronchodilator agent to treat ASTHMA. Albuterol is prepared as a racemic mixture of R(-) and S(+) stereoisomers. The stereospecific preparation of R(-) isomer of albuterol is referred to as levalbuterol.
Source and Classification

Salbutamol is derived from a class of drugs known as sympathomimetics. It is synthesized from various chemical precursors, including p-hydroxybenzaldehyde and paraformaldehyde, through several chemical reactions. The compound's classification as a beta-2 agonist makes it effective for alleviating bronchospasm associated with asthma and other respiratory conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of salbutamol involves multiple steps, typically starting with the chloromethylation of p-hydroxybenzaldehyde. The following summarizes a common synthetic route:

  1. Chloromethylation: p-Hydroxybenzaldehyde reacts with paraformaldehyde under acidic conditions to form an intermediate compound.
  2. Hydrolysis: This intermediate undergoes hydrolysis in a weakly basic solution to yield another compound.
  3. Protective Reaction: The resulting compound has hydroxyl groups that are protected using propylidene under sulfuric acid catalysis.
  4. Epoxidation: The protected compound is treated with an ylide reagent and phase-transfer catalyst to form an epoxide.
  5. Aminolysis Ring-Opening: The epoxide undergoes aminolysis with tertiary butyl amine to produce another intermediate.
  6. Deprotection: Finally, the protective groups are removed through hydrolysis in acidic conditions to yield salbutamol .

This method is noted for its mild reaction conditions and high purity yields.

Molecular Structure Analysis

Structure and Data

Salbutamol has the chemical formula C13_{13}H21_{21}N1_{1}O3_{3}S. Its molecular structure features a phenolic hydroxyl group, a secondary amine, and a branched alkyl chain that contributes to its activity as a beta-2 adrenergic agonist.

The structural representation can be summarized as follows:

  • Molecular Weight: 239.38 g/mol
  • Functional Groups: Hydroxyl (-OH), Amine (-NH), Sulfonate (-SO4_4)

The stereochemistry of salbutamol includes a chiral center, which is significant for its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Salbutamol can participate in various chemical reactions due to its functional groups:

  1. Maillard Reaction: Salbutamol can react with sugars (like lactose) through the Maillard reaction, which may affect its stability in pharmaceutical formulations .
  2. Sulfation: Salbutamol can be sulfated to form salbutamol sulfate, which is important for studying its metabolism and pharmacokinetics .
  3. Hydrochloride Formation: Salbutamol can be converted into its hydrochloride salt form, enhancing its solubility for pharmaceutical applications .

These reactions are crucial for understanding both the drug's stability and its interactions within biological systems.

Mechanism of Action

Process and Data

Salbutamol acts primarily by binding to beta-2 adrenergic receptors located on the smooth muscle cells of the airways. Upon binding, it activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels within the cells. This rise in cAMP leads to:

  • Relaxation of bronchial smooth muscles
  • Inhibition of mediator release from mast cells
  • Improvement in airway patency

The onset of action typically occurs within minutes, making it effective for acute asthma attacks.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in ethanol
  • Melting Point: Approximately 170 °C

Chemical Properties

  • pH: Typically around 4.5 - 7 when dissolved
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place
  • Decomposition Products: Can decompose into various products under extreme conditions or when exposed to certain reagents.

These properties influence how salbutamol is formulated and stored for therapeutic use.

Applications

Scientific Uses

Salbutamol is widely used in clinical settings for:

  1. Asthma Management: As an emergency bronchodilator during acute asthma attacks.
  2. Chronic Obstructive Pulmonary Disease Treatment: To alleviate symptoms associated with chronic bronchitis or emphysema.
  3. Research Applications: Studied for its effects on airway responsiveness and potential roles in other conditions like exercise-induced bronchospasm.

Additionally, salbutamol's interactions with other compounds are explored in various pharmaceutical formulations to enhance efficacy and stability .

Historical Evolution & Therapeutic Paradigm Shifts

Discovery and Early Development of β₂-Adrenoceptor Agonists

The therapeutic journey toward selective β₂-adrenoceptor agonists represents a landmark achievement in respiratory pharmacology. Prior to the 1960s, asthma management relied on non-specific bronchodilators with significant limitations. Isoprenaline, a non-selective beta-adrenergic agonist introduced in the 1940s, offered acute symptom relief but posed substantial cardiovascular risks due to its stimulation of both β₁ and β₂ receptors [1]. This lack of receptor selectivity manifested clinically as tachycardia, arrhythmias, and increased mortality during asthma epidemics of the mid-20th century [4].

The scientific breakthrough came with the conceptual separation of β-adrenergic receptors into distinct subtypes by Sir James Black in the 1960s. This pivotal discovery catalyzed pharmaceutical research specifically targeting the β₂-subtype predominant in bronchial smooth muscle. Salbutamol (albuterol) emerged from this targeted drug development approach, patented in 1966 by scientists at Allen & Hanburys (later GlaxoSmithKline) and approved for clinical use in 1967 [1]. Its molecular design featured a larger substituent on the amine group that conferred approximately 1000-fold greater selectivity for β₂-receptors over β₁-receptors compared to isoprenaline, dramatically improving its therapeutic index [4].

The development of salbutamol coincided with critical technological advancements in drug delivery. The 18th century primitive inhaler developed by John Mudge underwent sophisticated refinement, culminating in the pressurized metered-dose inhaler (pMDI) that revolutionized respiratory drug administration. This delivery system enabled rapid pulmonary deposition of salbutamol directly at the site of action, producing bronchodilation within 10-15 minutes – a therapeutic advantage previously unattainable with systemic administration [1] [4].

Table 1: Key Milestones in β₂-Agonist Development

YearDevelopment MilestoneSignificance
1940sIntroduction of isoprenalineFirst adrenergic bronchodilator; non-selective
1966Salbutamol patent filedFirst selective β₂-agonist
1967Salbutamol approvedRevolutionized acute asthma management
1972Beclomethasone dipropionate introducedEnabled combination approach with ICS
2005Omalizumab approvalComplemented salbutamol in severe asthma

Transition from Non-Selective to Selective β₂-Agonists in Respiratory Therapeutics

The transition to selective β₂-agonists fundamentally transformed asthma therapeutics from symptom suppression toward precision targeting of pathological mechanisms. Salbutamol's receptor specificity minimized cardiac side effects while providing equivalent bronchodilation to non-selective agents, establishing a new therapeutic paradigm [1]. Its pharmacological activity resides predominantly in the (R)-enantiomer, which binds stereoselectively to the β₂-adrenergic receptor to activate adenylate cyclase, increasing intracellular cyclic AMP (cAMP) and reducing calcium ion concentration in bronchial smooth muscle cells [2]. This molecular mechanism produces rapid and potent relaxation of constricted airways without significant β₁-mediated cardiac stimulation.

The shift toward selective β₂-agonism coincided with a deeper understanding of asthma's inflammatory pathophysiology. The 1972 introduction of inhaled corticosteroids (ICS) marked the beginning of asthma management focused on underlying inflammation rather than merely reversing bronchoconstriction [1]. This conceptual evolution positioned salbutamol specifically for acute symptom relief alongside maintenance anti-inflammatory therapy, establishing the foundation of modern stepwise asthma management [1] [6].

Recent pharmacological advances have further refined this therapeutic precision through small-particle inhaled corticosteroids (ICS). These formulations (e.g., beclomethasone dipropionate, fluticasone propionate) exhibit improved lung deposition profiles reaching the small airways – a pharmacological advantage over traditional large-particle ICS [6]. Research demonstrates that small-particle ICS as monotherapy provides superior asthma control compared to large-particle ICS, with one study showing significantly greater odds of achieving asthma control (OR: 1.27; 95% CI: 1.01-1.61) and reduced exacerbation rates when used as first-line or step-up therapy [6]. This development represents a continuing evolution toward more targeted pulmonary therapeutics initiated by the selective β₂-agonist revolution.

Table 2: Evolution of Bronchodilator Therapies

Therapeutic ClassRepresentative AgentsKey AdvantagesClinical Limitations
Non-selective adrenergic agonistsIsoprenalineRapid onsetSignificant cardiac effects
Selective β₂-agonists (SABA)Salbutamol, TerbutalinePreserved efficacy with reduced side effectsNo anti-inflammatory activity
Long-acting β₂-agonists (LABA)Salmeterol, FormoterolExtended duration of actionMust be combined with ICS
Ultra-LABAIndacaterol, VilanterolOnce-daily dosingStill requires ICS combination

Role in Shifting Asthma Management Guidelines (GINA Revisions)

Salbutamol's pharmacological profile and clinical impact directly influenced fundamental restructuring of global asthma management guidelines. The Global Initiative for Asthma (GINA), established in 1995, initially positioned short-acting β₂-agonists (SABA) as the universal starting point across all asthma severities [1] [3]. This SABA-centric approach underwent a paradigm shift in the 2000s when evidence established that symptom control alone inadequately predicted exacerbation risk [3]. Landmark studies demonstrated that excessive SABA use (≥12 canisters annually) correlated with increased hospitalization rates (OR: 2.2; 95% CI: 1.7-2.8) and asthma mortality, prompting fundamental guideline revisions [3] [4].

The 2019 GINA guidelines implemented the most significant change in three decades: removal of SABA-only treatment from all steps due to evidence demonstrating increased exacerbation risk with this approach [3] [6]. Instead, GINA recommended anti-inflammatory reliever therapy combining low-dose ICS with fast-acting bronchodilators even for mild asthma [3]. This revision formalized the conceptual transition from salbutamol as standalone rescue medication toward its role within a comprehensive risk mitigation strategy addressing both symptom control and exacerbation prevention.

Concurrently, the paradigm shift toward biologic therapies for severe asthma further refined salbutamol's positioning. The 2005 approval of omalizumab – the first biologic for severe allergic asthma – began an era of precision medicine approaches [1]. Subsequent biologics targeting specific inflammatory pathways (IL-5, IL-4Rα, TSLP) created sophisticated treatment algorithms where salbutamol remains essential for acute symptom relief across all phenotypes, but no longer represents the primary therapeutic strategy for persistent asthma [1]. This transition reflects the evolution from symptom-focused management toward disease modification strategies targeting underlying inflammatory processes.

Table 3: Salbutamol's Evolving Role in GINA Guideline Revisions

Guideline EraSalbutamol PositioningTherapeutic Paradigm
1995-2000Step 1: SABA-only for mild intermittent asthmaSymptom relief focus
2000-2014Step 1: SABA as needed; Steps 2-5: SABA alongside controller medsDual focus: symptom control and prevention
2015-PresentSteps 1-2: Low-dose ICS-formoterol preferred over SABA-only; Steps 3-5: SABA alongside controller medsExacerbation prevention focus
Current (2025)SABA contraindicated as sole therapy; Always paired with anti-inflammatoryRisk mitigation strategy

Properties

CAS Number

35763-26-9

Product Name

Salbutamol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3

InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform.
Soluble in most organic solvents.
In water, 1.43X10+4 mg/L, temp not specified
2.15e+00 g/L

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.